[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol
Overview
Description
(-)-Canadalisol: is a naturally occurring alkaloid that has garnered interest due to its unique chemical structure and potential biological activities. It is isolated from the plant species Cananga odorata, commonly known as ylang-ylang. This compound is known for its complex molecular framework, which includes multiple chiral centers, making it a subject of interest in stereochemistry and natural product synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Canadalisol involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry is achieved. The process typically involves:
Formation of the core structure: This is often achieved through a series of cyclization reactions.
Introduction of functional groups: Various functional groups are introduced using reagents such as lithium diisopropylamide (LDA) and boron trifluoride etherate.
Final stereochemical adjustments: Chiral auxiliaries or catalysts are used to ensure the final product has the correct stereochemistry.
Industrial Production Methods: Industrial production of (-)-Canadalisol is not widely established due to its complex structure. methods involving biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound, are being explored. These methods aim to provide a more sustainable and cost-effective means of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Canadalisol can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : (-)-Canadalisol is used as a model compound in the study of stereochemistry and chiral synthesis. Its complex structure makes it an excellent candidate for testing new synthetic methods and catalysts.
Biology: : Research has shown that (-)-Canadalisol exhibits various biological activities, including antimicrobial and anti-inflammatory properties. It is being studied for its potential use in developing new antibiotics and anti-inflammatory drugs.
Medicine: : Due to its biological activities, (-)-Canadalisol is being investigated for its potential therapeutic applications. Studies are ongoing to determine its efficacy and safety in treating various diseases.
Industry: : In the fragrance industry, (-)-Canadalisol is of interest due to its presence in ylang-ylang oil, which is used in perfumery. Its unique scent profile makes it a valuable component in the formulation of fragrances.
Mechanism of Action
The mechanism of action of (-)-Canadalisol involves its interaction with various molecular targets in the body. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The anti-inflammatory effects could be attributed to its interaction with inflammatory mediators, reducing their production or activity.
Comparison with Similar Compounds
Similar Compounds
(-)-Epibatidine: Another alkaloid with a complex structure and significant biological activity, particularly as a potent analgesic.
(-)-Cytisine: An alkaloid with similar stereochemical features, known for its use in smoking cessation therapies.
Uniqueness: : (-)-Canadalisol stands out due to its unique combination of biological activities and its presence in ylang-ylang oil. Unlike (-)-Epibatidine, which is primarily studied for its analgesic properties, (-)-Canadalisol has a broader range of potential applications, including antimicrobial and anti-inflammatory uses. Its structural complexity also makes it a valuable compound for studying new synthetic methods and catalysts.
Properties
IUPAC Name |
[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-10,17,23H,6-8,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUSDXBAFDTERM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313997 | |
Record name | [2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70866-38-5 | |
Record name | (.+-.)-Canadalisol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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